Cas no 2228185-04-2 (2-(but-3-yn-1-yl)-5-fluoropyridine)

2-(but-3-yn-1-yl)-5-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- 2-(but-3-yn-1-yl)-5-fluoropyridine
- 2228185-04-2
- EN300-1815445
-
- インチ: 1S/C9H8FN/c1-2-3-4-9-6-5-8(10)7-11-9/h1,5-7H,3-4H2
- InChIKey: LFZPMZJYTWNGMW-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C=C1)CCC#C
計算された属性
- 精确分子量: 149.064077422g/mol
- 同位素质量: 149.064077422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 12.9Ų
2-(but-3-yn-1-yl)-5-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1815445-0.25g |
2-(but-3-yn-1-yl)-5-fluoropyridine |
2228185-04-2 | 0.25g |
$1366.0 | 2023-09-19 | ||
Enamine | EN300-1815445-0.5g |
2-(but-3-yn-1-yl)-5-fluoropyridine |
2228185-04-2 | 0.5g |
$1426.0 | 2023-09-19 | ||
Enamine | EN300-1815445-1g |
2-(but-3-yn-1-yl)-5-fluoropyridine |
2228185-04-2 | 1g |
$1485.0 | 2023-09-19 | ||
Enamine | EN300-1815445-0.1g |
2-(but-3-yn-1-yl)-5-fluoropyridine |
2228185-04-2 | 0.1g |
$1307.0 | 2023-09-19 | ||
Enamine | EN300-1815445-1.0g |
2-(but-3-yn-1-yl)-5-fluoropyridine |
2228185-04-2 | 1g |
$1485.0 | 2023-06-02 | ||
Enamine | EN300-1815445-5.0g |
2-(but-3-yn-1-yl)-5-fluoropyridine |
2228185-04-2 | 5g |
$4309.0 | 2023-06-02 | ||
Enamine | EN300-1815445-10g |
2-(but-3-yn-1-yl)-5-fluoropyridine |
2228185-04-2 | 10g |
$6390.0 | 2023-09-19 | ||
Enamine | EN300-1815445-0.05g |
2-(but-3-yn-1-yl)-5-fluoropyridine |
2228185-04-2 | 0.05g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1815445-10.0g |
2-(but-3-yn-1-yl)-5-fluoropyridine |
2228185-04-2 | 10g |
$6390.0 | 2023-06-02 | ||
Enamine | EN300-1815445-2.5g |
2-(but-3-yn-1-yl)-5-fluoropyridine |
2228185-04-2 | 2.5g |
$2912.0 | 2023-09-19 |
2-(but-3-yn-1-yl)-5-fluoropyridine 関連文献
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
2-(but-3-yn-1-yl)-5-fluoropyridineに関する追加情報
Introduction to 2-(but-3-yn-1-yl)-5-fluoropyridine (CAS No. 2228185-04-2)
2-(but-3-yn-1-yl)-5-fluoropyridine (CAS No. 2228185-04-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and materials science. This compound belongs to the class of fluorinated pyridines, which are known for their diverse biological activities and chemical reactivity.
The molecular structure of 2-(but-3-yn-1-yl)-5-fluoropyridine features a pyridine ring with a fluorine atom at the 5-position and a but-3-ynyl group at the 2-position. The presence of the fluorine atom imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various synthetic transformations and biological studies. The but-3-ynyl group, on the other hand, provides a versatile handle for further functionalization, enabling the synthesis of a wide range of derivatives.
In the context of pharmaceutical research, 2-(but-3-yn-1-yl)-5-fluoropyridine has been explored for its potential as a building block in the development of novel drugs. Fluorinated pyridines are known to exhibit enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated counterparts. This makes them valuable intermediates in the synthesis of drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of fluorinated pyridine derivatives as potential inhibitors of protein kinases. The results showed that compounds containing the 2-(but-3-yn-1-yl)-5-fluoropyridine scaffold exhibited potent inhibitory activity against several kinases, suggesting their potential as lead compounds for further optimization.
In addition to its pharmaceutical applications, 2-(but-3-yn-1-yl)-5-fluoropyridine has also found use in materials science. The presence of the but-3-ynyl group allows for efficient coupling reactions with other functional groups, making it a valuable monomer for the synthesis of advanced polymers and materials. These materials can be tailored for specific applications, such as drug delivery systems, electronic devices, and coatings.
The synthetic route to 2-(but-3-yn-1-yl)-5-fluoropyridine involves several well-established chemical transformations. One common approach is to start with 5-fluoroisonicotinic acid or its ester derivative, which is then converted to the corresponding nitrile through a Curtius rearrangement or other methods. The nitrile is subsequently reduced to the amine, which is then reacted with butynaldehyde under appropriate conditions to form the desired product. This synthetic strategy provides a robust and scalable method for producing 2-(but-3-yn-1-yl)-5-fluoropyridine, making it accessible for both academic and industrial applications.
The physical and chemical properties of 2-(but-3-yn-1-yl)-5-fluoropyridine have been extensively characterized. It is a colorless liquid with a boiling point around 90°C at reduced pressure. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and acetonitrile but exhibits limited solubility in water. Its spectral properties have been studied using techniques such as NMR spectroscopy and mass spectrometry, providing detailed insights into its molecular structure and reactivity.
In conclusion, 2-(but-3-y\-n\-1-y\-l)-5-f\-luoro\-pyr\-idine (CAS No. 2228185\-04\-2) is a promising compound with a wide range of applications in pharmaceutical research and materials science. Its unique chemical structure and versatile reactivity make it an attractive building block for the synthesis of novel drugs and advanced materials. Ongoing research continues to explore new avenues for its application, further solidifying its importance in the field of chemistry.
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